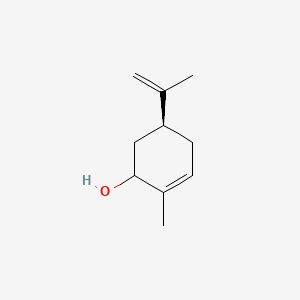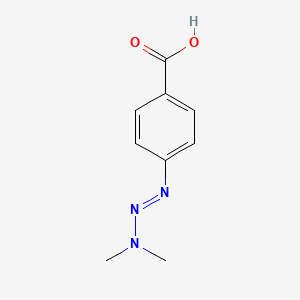
1-(4-Carboxyphenyl)-3,3-dimethyltriazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB10-277 is a synthetic derivative of dimethylphenyl-triazene related to dacarbazine, with antineoplastic properties. Related to the agent dacarbazine, CB10-277 is converted in vivo to a monomethyl triazene form that alkylates DNA, resulting in inhibition of DNA replication and repair; in addition, this agent may act as a purine analogue, resulting in inhibition of DNA synthesis, and may interact with protein sulfhydryl groups.
Aplicaciones Científicas De Investigación
Aryne Formation and Cycloaddition Reactions
1-(4-Carboxyphenyl)-3,3-dimethyltriazene has been studied for its role in aryne formation. Buxton and Heaney (1995) found that the decomposition of related triazenes leads to the formation of arynes, with 1-(2'-carboxyteirahalophenyl)-3,3-dimethyltriazenes acting as stable precursors. These precursors enable cycloaddition reactions of the tetrahalobenzynes, a process relevant in organic chemistry for the construction of complex molecular structures (Buxton & Heaney, 1995).
Antitumor Activity and Synthesis
Several studies have explored the antitumor properties of triazenes, including derivatives of this compound. For example, a study by Manolov et al. (2001) synthesized and evaluated the antitumor activity of dimethyltriazeno-imidazole derivatives, highlighting the potential use of these compounds in chemotherapy for various cancers such as malignant melanoma and Hodgkin’s disease (Manolov et al., 2001).
Metabolic Studies and Carcinogenicity
The metabolism and potential carcinogenicity of this compound and its derivatives have also been investigated. Kolar and Habs (2004) compared the urinary metabolism of parent 3,3-dimethyl-1-phenyltriazene with its ring-substituted derivatives, revealing insights into the molecular requirements for systemic carcinogenic activity (Kolar & Habs, 2004).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been analyzed to understand their chemical properties better. Manolov et al. (2007) examined the crystal structures of two isomeric derivatives, providing valuable information for the design and synthesis of related compounds (Manolov et al., 2007).
Synthesis and Antimetastatic Activity
The synthesis and evaluation of the antimetastatic activity of 3,3-dimethyltriazene aryl derivatives, including this compound, have been a focus of research, with studies showing their stability and activity against cancer metastasis (Kazhemekaite et al., 2005).
Propiedades
Número CAS |
7203-91-0 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
4-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
GUAZPUYTLMUTMA-ZHACJKMWSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
7203-91-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
70055-49-1 (potassium salt) |
Vida útil |
Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |
Solubilidad |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



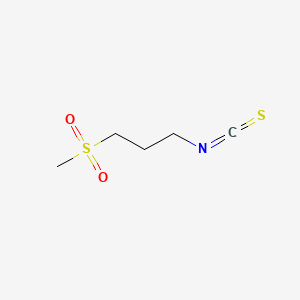

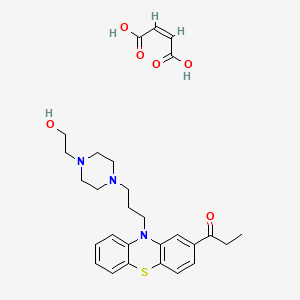
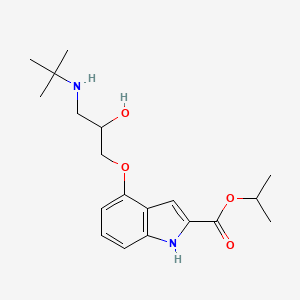
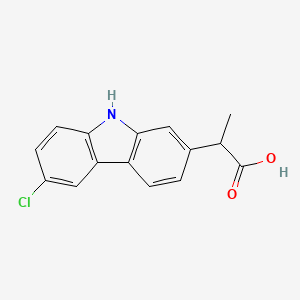
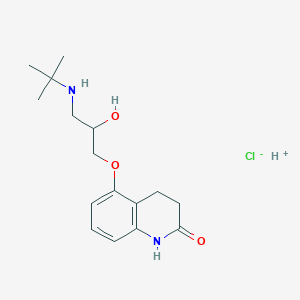


![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)
